REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]([NH:11][C:12](=[O:14])[CH3:13])([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1.C([O-])([O-])=O.[Na+].[Na+]>CC(N(C)C)=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([C:2]2[N:7]=[CH:6][C:5]([C:8]([NH:11][C:12](=[O:14])[CH3:13])([CH3:10])[CH3:9])=[CH:4][CH:3]=2)=[CH:19][CH:18]=1 |f:2.3.4,^1:40,59|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=CC=C(C=N1)C(C)(C)NC(C)=O
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Name
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|
Quantity
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37.11 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=N1)C(C)(C)NC(C)=O
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Name
|
|
Quantity
|
47.7 g
|
Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
288 mL
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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325 mL
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Type
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solvent
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Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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6.12 g
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Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The atmosphere of the reaction vessel was evacuated/purged with N2 (3×)
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to rt
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Type
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CUSTOM
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Details
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partitioned between EtOAc and H2O
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
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washed with H2O, saturated aq. NaCl
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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the solid were isolated by vacuum filtration
|
Type
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CUSTOM
|
Details
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dried under high vacuum
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
ADDITION
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Details
|
diluted with H2O (1.85 L)
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Type
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FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
rinsing with hexanes
|
Type
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CUSTOM
|
Details
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dried under high vacuum
|
Name
|
|
Type
|
|
Smiles
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COC1=CC=C(C=C1)C1=CC=C(C=N1)C(C)(C)NC(C)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |